molecular formula C17H15F3N2O3S B2597999 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 397842-25-0

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B2597999
CAS RN: 397842-25-0
M. Wt: 384.37
InChI Key: ARBJLDHATLFIIF-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), enzymes pivotal in various physiological processes. A novel series of indolylchalcones incorporating benzenesulfonamide-1,2,3-triazole hybrids has shown significant inhibition constants against human carbonic anhydrases (hCAs), particularly the hCA I isoform, with some derivatives being more potent than the standard drug acetazolamide. These findings suggest the potential of sulfonamide derivatives in designing selective inhibitors for hCA isoforms, which could be beneficial in treating diseases like glaucoma and certain cancers (Singh et al., 2020).

Synthesis Methodologies

Research has also focused on the synthesis methods of sulfonamides. For example, an environmentally benign method for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst was described, showcasing an efficient way to synthesize sulfonamide derivatives with significant yields. This process highlights the green chemistry approach in synthesizing sulfonamide derivatives, which are crucial intermediates in drug synthesis (Shi et al., 2009).

Prodrug Forms

Investigations into prodrug forms of sulfonamides have been conducted to improve the solubility and bioavailability of these compounds. N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide were synthesized and evaluated as potential prodrug forms. These derivatives showed promising enzymatic hydrolysis results, yielding the parent sulfonamide in quantitative amounts and possessing high water-solubility and adequate lipophilicity at physiological pH (Larsen et al., 1988).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-11(23)22-8-7-12-5-6-14(10-16(12)22)21-26(24,25)15-4-2-3-13(9-15)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBJLDHATLFIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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